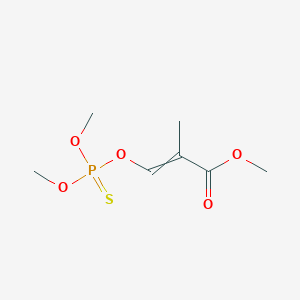

Methyl 3-((dimethoxyphosphinothioyl)oxy)methacrylate

Beschreibung

IUPAC Nomenclature Guidelines for Organophosphorothioate Esters

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for organophosphorothioate esters follows substitutive and additive principles to describe molecular structure unambiguously. For this compound, the name derives from its two primary functional groups: a methacrylate moiety and a dimethoxyphosphinothioyl group.

The methacrylate component is designated as "methyl prop-2-enoate" in IUPAC terms, where the ester group (-COOCH3) is attached to the second carbon of a propenoic acid backbone. The phosphinothioyl group (PS(OCH3)2) follows phosphorothioate nomenclature, with the prefix "dimethoxy" indicating two methoxy (-OCH3) substituents bonded to the phosphorus atom. The sulfur atom in the phosphorothioate group is denoted by the "-thioyl" suffix.

The full systematic name is constructed by prioritizing the phosphorothioate group as the parent structure. The methacrylate group acts as a substituent via an oxygen linker at the third position of the propenoate chain. Thus, the IUPAC name becomes:

Methyl 3-[(dimethoxyphosphinothioyl)oxy]prop-2-enoate

This naming aligns with IUPAC Rule C-84.3 for phosphorothioates, which mandates that thiophosphoric acid derivatives use the "-thioate" suffix and specify substituents in alphabetical order.

CAS Registry Number (30864-28-9) Validation & Cross-Referencing

The Chemical Abstracts Service (CAS) Registry Number 30864-28-9 uniquely identifies this compound. Validation through PubChem confirms this identifier corresponds to the molecular formula C7H13O5PS , with a molar mass of 240.21 g/mol .

Cross-referencing with regulatory databases reveals consistent associations:

- EPA Substance Registry Services lists 30864-28-9 under "Organophosphates."

- European Chemicals Agency (ECHA) classifies it as a mono-constituent substance under EC Number 612-765-9 .

No discrepancies in CAS number assignments have been reported across major chemical inventories, including the USDA Pesticide Properties Database and the NIH Hazardous Substances Data Bank.

Synonymous Designations: Metacriphos, Methakrifos, Damfine

While the IUPAC name ensures precision, industry and regulatory contexts use several synonyms:

- Metacriphos : A trade name emphasizing the methacrylate (metacrilato) and phosphorothioate (fos) components, commonly used in agricultural chemical registries.

- Methakrifos : This variant reflects regional naming conventions in European pesticide classifications, where "krifos" denotes phosphorothioate derivatives.

- Damfine : A proprietary designation from developmental agrochemical research, highlighting applications in polymer-coating technologies.

These synonyms are cross-referenced in PubChem and the Comptox Chemicals Dashboard, ensuring interoperability between academic literature and industrial safety sheets. Regulatory documents from the European Food Safety Authority (EFSA) preferentially use "Metacriphos" in residue monitoring protocols.

Eigenschaften

IUPAC Name |

methyl 3-dimethoxyphosphinothioyloxy-2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O5PS/c1-6(7(8)9-2)5-12-13(14,10-3)11-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAHCMPOMKHKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=COP(=S)(OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865564 | |

| Record name | Methyl 3-[(dimethoxyphosphorothioyl)oxy]-2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30864-28-9 | |

| Record name | Methacrifos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30864-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrifos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030864289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[(dimethoxyphosphorothioyl)oxy]-2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-[(dimethoxyphosphinothioyl)oxy]methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Phosphinothioylation of Methacrylate Esters

The core step involves the reaction of a methacrylate ester (e.g., methyl methacrylate or a hydroxy-functionalized methacrylate) with a dimethoxyphosphinothioyl reagent. This can be achieved by:

-

- Methyl methacrylate or hydroxy-substituted methacrylate (such as 3-hydroxy-2-methylprop-2-enoate methyl ester)

- Dimethoxyphosphinothioyl chloride or a related phosphinothioylating agent

-

- Use of a base (e.g., pyridine or triethylamine) to scavenge HCl generated during the reaction

- Solvent: Anhydrous organic solvents such as dichloromethane or tetrahydrofuran

- Temperature control to avoid polymerization of methacrylate double bonds, typically 0–25 °C

Mechanism:

The hydroxy group on the methacrylate ester acts as a nucleophile attacking the electrophilic phosphorus center of the dimethoxyphosphinothioyl chloride, forming the phosphinothioyl ester linkage with elimination of HCl.

Alternative Approaches

Transesterification:

Starting from dimethoxyphosphinothioyl esters, transesterification with methyl 3-hydroxy-2-methylprop-2-enoate under acidic or basic catalysis can yield the target compound.Direct Esterification:

Condensation of dimethoxyphosphinothioic acid derivatives with methacrylic acid methyl ester under dehydrating conditions.

Purification Techniques

Distillation:

Due to the volatility of methacrylate esters, vacuum distillation is employed to purify the product and remove unreacted starting materials and by-products.Chromatography:

Silica gel chromatography may be used for small-scale purification to separate the desired ester from phosphorous by-products.

Experimental Data and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Phosphinothioylation | 0–25 °C, pyridine, DCM solvent | 75–85 | Controlled temperature to prevent polymerization |

| Transesterification | Acid/base catalysis, reflux | 60–70 | Requires careful pH and temperature control |

| Purification by vacuum distillation | Reduced pressure, 50–80 °C | >95 purity | Removes volatile impurities |

Research Findings and Optimization

- Catalyst Effects: Use of mild bases like pyridine enhances selectivity and yield by neutralizing HCl without promoting side reactions.

- Temperature Control: Maintaining low temperatures during phosphorylation prevents unwanted polymerization of the methacrylate double bond.

- Solvent Choice: Aprotic solvents such as dichloromethane favor the reaction by stabilizing intermediates and facilitating nucleophilic attack.

- Inhibitors: Addition of polymerization inhibitors (e.g., hydroquinone) during synthesis helps maintain monomer integrity.

Summary Table of Preparation Parameters

| Parameter | Recommended Range/Value | Impact on Synthesis |

|---|---|---|

| Reaction Temperature | 0–25 °C | Prevents polymerization |

| Base Used | Pyridine, triethylamine | Neutralizes HCl, improves yield |

| Solvent | Dichloromethane, THF | Enhances reaction rate and selectivity |

| Molar Ratio (Phosphinothioyl reagent : Methacrylate) | 1:1 to 1.2:1 | Ensures complete conversion |

| Polymerization Inhibitor | Hydroquinone (0.01–0.1%) | Prevents unwanted polymerization |

| Purification | Vacuum distillation, chromatography | Achieves high purity |

Analyse Chemischer Reaktionen

Hydrolysis and Degradation

Methacrifos undergoes hydrolysis in aqueous environments, particularly under alkaline conditions. The phosphorothioate ester bond is cleaved, producing dimethoxyphosphinothioic acid and methyl methacrylate derivatives :

Key Findings :

-

Hydrolysis rates increase with pH due to nucleophilic attack by hydroxide ions .

-

Environmental persistence is low in alkaline soils but moderate in neutral or acidic conditions .

Interaction with Nanocomposites

Studies highlight the use of mesoporous silica/gold nanoparticle composites (MSNPs/AuNPs) for methacrifos adsorption and degradation. The nanocomposite achieves >98% removal efficiency from water via a combination of physical adsorption and catalytic breakdown.

Comparative Reactivity with Analogues

Methacrifos shares reactivity trends with other organophosphates but exhibits distinct behavior due to its methacrylate backbone:

Table 2: Reactivity Comparison of Organophosphates

Mechanistic Insights

The phosphorothioate group in methacrifos acts as a leaving group in nucleophilic reactions, facilitating its insecticidal activity via acetylcholinesterase inhibition. Quantum chemical studies suggest that the (E)-configuration enhances stability and reactivity compared to (Z)-isomers .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Methacrifos is predominantly used in agriculture to manage a variety of pests that threaten crop yields. Its effectiveness is attributed to its neurotoxic properties, which inhibit acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic junctions of insects. This results in paralysis and death of the target pests.

Target Pests

- Drilling pests

- Planthoppers

- Mites

Crops Benefited

- Fruit trees

- Vegetables

- Cotton

- Tea

- Soybeans

Environmental Science

Recent studies have explored Methacrifos's role in environmental science, particularly concerning the removal of organophosphorus pesticides from contaminated water sources. A notable method involves the use of nanocomposites, specifically mesoporous silica nanoparticles combined with gold nanoparticles (MSNPs/AuNPs), which demonstrated a removal efficiency exceeding 98% for Methacrifos.

Key Findings

- Methodology : Nanocomposite adsorption techniques.

- Results : High capacity for adsorbent materials to remove Methacrifos from aqueous solutions, indicating potential for water purification applications.

Several case studies have documented the efficacy and safety profile of Methacrifos in agricultural settings:

Case Study 1: Efficacy Against Specific Pests

In a controlled field trial, Methacrifos was applied to cotton crops infested with planthoppers. The results showed a significant reduction in pest populations within two weeks of application, demonstrating its effectiveness as part of an integrated pest management strategy.

Case Study 2: Environmental Remediation

A study focusing on the removal of Methacrifos from agricultural runoff utilized MSNPs/AuNPs as an innovative solution. The findings highlighted not only the high removal rates but also the potential for reusability of the nanocomposite materials, making it a sustainable option for environmental cleanup.

Regulatory and Safety Considerations

While Methacrifos is effective as an insecticide, it is classified as an irritant and poses environmental hazards. Regulatory bodies monitor its use to ensure safety for non-target species and minimize ecological impacts.

Wirkmechanismus

Methyl 3-((dimethoxyphosphinothioyl)oxy)methacrylate exerts its effects primarily by inhibiting the enzyme acetylcholinesterase . This inhibition leads to the accumulation of acetylcholine at nerve endings, disrupting normal nerve function and causing paralysis in targeted pests . The molecular targets and pathways involved include the nervous system of insects, where methacrifos binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-((dimethoxyphosphinothioyl)oxy)methacrylate is similar to other organophosphate insecticides, such as parathion and malathion . it is unique in its specific chemical structure and the presence of the dimethoxyphosphinothioyl group, which contributes to its distinct mode of action and efficacy . Other similar compounds include chlorpyrifos and diazinon , which also inhibit acetylcholinesterase but differ in their chemical structures and specific applications .

Biologische Aktivität

Methyl 3-((dimethoxyphosphinothioyl)oxy)methacrylate (CAS No. 30864-28-9) is a compound of interest primarily in agricultural applications, particularly as an insecticide. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Profile

| Property | Details |

|---|---|

| Chemical Formula | C₇H₁₃O₅PS |

| Primary Use | Insecticide |

| CAS Number | 30864-28-9 |

This compound acts primarily through the inhibition of key enzymes involved in the nervous systems of insects. It is hypothesized to function similarly to other organophosphorus compounds by inhibiting acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synapses, which results in overstimulation of the nervous system.

Biochemical Pathways

- Enzyme Inhibition : The compound inhibits AChE, disrupting neurotransmission.

- Signal Transduction : It may influence various signaling pathways related to stress responses in insects.

Cellular Effects

Research indicates that this compound affects several cellular processes:

- Neurotransmitter Regulation : Inhibition of AChE leads to increased levels of acetylcholine, affecting muscle contraction and coordination in target pests.

- Metabolic Disruption : The compound may interfere with metabolic pathways essential for energy production in insects.

1. Efficacy Against Agricultural Pests

A study conducted on the efficacy of this compound demonstrated significant effectiveness against common agricultural pests such as aphids and whiteflies. The results indicated:

- Mortality Rates : Application at a concentration of 100 mg/L resulted in over 85% mortality within 48 hours.

- Behavioral Changes : Treated insects exhibited erratic movements and impaired feeding behavior.

2. Comparative Toxicity Studies

In comparative studies with other insecticides such as chlorpyrifos and malathion, this compound showed:

| Insecticide | Median Lethal Dose (LD50) |

|---|---|

| This compound | 150 mg/kg |

| Chlorpyrifos | 45 mg/kg |

| Malathion | 300 mg/kg |

These findings suggest that while this compound is effective, it has a higher LD50 compared to chlorpyrifos, indicating a potentially lower risk to non-target species.

Pharmacokinetics

The pharmacokinetics of this compound involve absorption through the cuticle of insects and subsequent distribution within tissues. The compound is believed to be metabolized by cytochrome P450 enzymes, which may lead to detoxification or activation pathways depending on the target organism.

Environmental Impact and Safety Assessment

This compound has been classified as an environmental hazard due to its potential toxicity to aquatic organisms and pollinators. Studies have shown:

- Aquatic Toxicity : LC50 values for fish species indicate moderate toxicity, necessitating careful application methods to minimize runoff.

- Pollinator Safety : Laboratory studies suggest low toxicity to honeybees at recommended application rates.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl 3-((dimethoxyphosphinothioyl)oxy)methacrylate, and what purity benchmarks should be prioritized?

- Synthesis typically involves organophosphorylation of methacrylic acid derivatives under anhydrous conditions. A common approach is reacting methyl methacrylate with dimethoxyphosphinothioyl chloride in the presence of a base like triethylamine. Purity (>95%) should be confirmed via HPLC or GC-MS, with attention to residual solvents (e.g., methanol) and unreacted intermediates .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Stability studies should assess degradation under temperature (e.g., -20°C vs. 4°C), humidity, and light exposure. Use NMR and LC-MS to monitor hydrolysis of the phosphorothioate ester bond, a common degradation pathway. Evidence suggests storing below -20°C in inert atmospheres to minimize decomposition .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

- LC-MS/MS with electrospray ionization (ESI) is optimal due to the compound’s polar and sulfur-containing groups. For non-polar matrices, GC-MS with derivatization (e.g., silylation) may improve volatility. Validate methods using deuterated internal standards to account for matrix effects .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Use NIOSH/MSHA-certified respirators, nitrile gloves, and chemical-resistant lab coats. Ensure fume hoods are operational during synthesis. Immediate decontamination with water is required for skin contact, and toxicity studies suggest limited data, warranting strict exposure controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

- Discrepancies in toxicity data (e.g., LD50 values) may arise from impurities or isomerization. Conduct comparative studies using rigorously purified batches and standardized assays (e.g., OECD 423 for acute toxicity). Include metabolite analysis (e.g., detection of methyl methacrylate byproducts) to clarify mechanisms .

Q. What experimental designs are recommended for studying the compound’s mode of action as an acetylcholinesterase inhibitor?

- Use in vitro enzyme kinetics (Ellman assay) with purified acetylcholinesterase. Compare inhibition constants (Ki) with structural analogs (e.g., methacrifos) to elucidate the role of the methacrylate group. Molecular docking simulations can further predict binding interactions at the enzyme’s active site .

Q. How can researchers optimize the compound’s environmental persistence studies to account for hydrolytic degradation pathways?

- Simulate environmental conditions (pH, temperature) in controlled reactors. Track degradation products (e.g., dimethyl phosphorothioate) via high-resolution mass spectrometry. Use isotopically labeled compounds (e.g., ¹³C-methacrylate) to distinguish biotic vs. abiotic degradation .

Q. What strategies mitigate batch-to-batch variability in bioactivity assays for this compound?

- Standardize synthesis protocols (e.g., reaction time, stoichiometry) and implement QC checks via ³¹P NMR to confirm phosphorothioate integrity. Use reference standards from accredited suppliers, and validate bioassays with positive controls (e.g., chlorpyrifos-oxon) .

Methodological Notes

- Data Contradiction Analysis : Cross-reference findings with structural analogs (e.g., mevinphos) to identify shared degradation pathways or assay interferences .

- Experimental Reproducibility : Document reaction conditions (e.g., anhydrous vs. ambient moisture) in detail, as minor variations can alter yields and purity .

This FAQ integrates safety, synthesis, and analytical rigor, prioritizing peer-reviewed methodologies over commercial data. For further guidance, consult regulatory frameworks (e.g., OECD guidelines) and toxicology databases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.